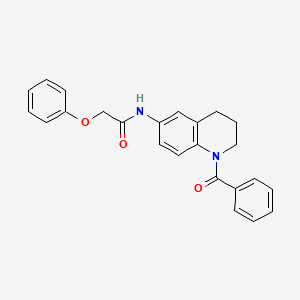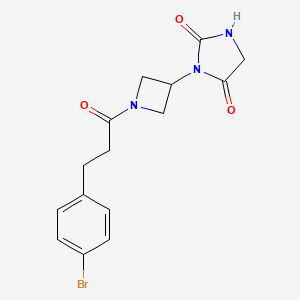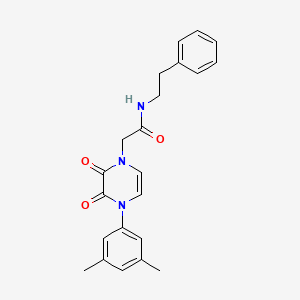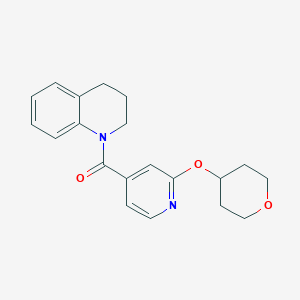
N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as BMS-986142, is a small molecule inhibitor that has demonstrated potential therapeutic benefits in various autoimmune diseases. The compound is being developed by Bristol-Myers Squibb and is currently undergoing clinical trials.
Mécanisme D'action
N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide acts as a selective inhibitor of JAK1, which is involved in the signaling pathways of various cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-23 (IL-23). By inhibiting JAK1, N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide can effectively block the downstream signaling pathways that lead to immune cell activation and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has been shown to reduce inflammation and improve disease outcomes in various autoimmune disease models. The compound has also been shown to have a favorable safety and pharmacokinetic profile, with a half-life of approximately 12 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide is its selectivity for JAK1, which reduces the potential for off-target effects and toxicity. However, the compound may not be effective in all autoimmune diseases, as different cytokines and signaling pathways may be involved in different diseases. Additionally, the long-term safety and efficacy of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide in humans is still being evaluated in ongoing clinical trials.
Orientations Futures
There are several potential future directions for the development of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide. One possibility is the exploration of combination therapies with other immune-modulating agents, such as biologic therapies or other small molecule inhibitors. Another direction could be the investigation of the compound's effects on other diseases or conditions that involve immune dysregulation, such as cancer or viral infections. Finally, further research is needed to fully understand the safety and efficacy of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide in humans, and to determine its optimal dosing and treatment regimens.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves a multi-step process that includes the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyanomethyl magnesium bromide to yield the desired product.
Applications De Recherche Scientifique
N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has been studied extensively in preclinical models of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. The compound has demonstrated potent inhibition of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways involved in immune cell activation and inflammation.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-9-3-1-8(2-4-9)10(17)16-6-5-15/h1-4H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACNXLVUESCDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2909596.png)

![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)



![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)


![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)